2-(Difluoromethoxy)-4-methoxyaniline

Description

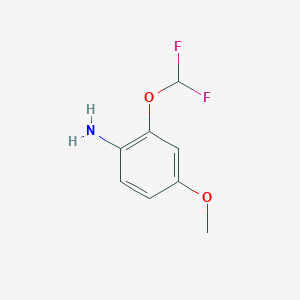

2-(Difluoromethoxy)-4-methoxyaniline is an aromatic amine derivative characterized by a benzene ring substituted with a difluoromethoxy (-OCHF₂) group at the 2-position and a methoxy (-OCH₃) group at the 4-position. Its molecular formula is C₈H₉F₂NO₂, with a molecular weight of 189 Da (similar to its positional isomer, 3-(difluoromethoxy)-4-methoxyaniline) . This compound is of interest in pharmaceutical and agrochemical research due to its electron-withdrawing (difluoromethoxy) and electron-donating (methoxy) substituents, which influence reactivity and biological activity.

Properties

IUPAC Name |

2-(difluoromethoxy)-4-methoxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO2/c1-12-5-2-3-6(11)7(4-5)13-8(9)10/h2-4,8H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBRKJFJFBBRGLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N)OC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201261986 | |

| Record name | Benzenamine, 2-(difluoromethoxy)-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201261986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261775-01-2 | |

| Record name | Benzenamine, 2-(difluoromethoxy)-4-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261775-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 2-(difluoromethoxy)-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201261986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(difluoromethoxy)-4-methoxyaniline typically involves the following steps:

Starting Material: Aniline is used as the starting material.

Difluoromethylation: The aniline undergoes difluoromethylation to introduce the difluoromethoxy group.

Methoxylation: The difluoromethoxy-aniline compound is then subjected to methoxylation to introduce the methoxy group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethoxy)-4-methoxyaniline can undergo various chemical reactions, including:

Oxidation: The aniline nitrogen can be oxidized to form various oxidized products.

Reduction: The compound can be reduced to form different reduced derivatives.

Substitution: The methoxy and difluoromethoxy groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, nitric acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation Products: Nitro compounds, azo compounds, and other oxidized derivatives.

Reduction Products: Amine derivatives and other reduced forms.

Substitution Products: Alkylated or acylated derivatives of the original compound.

Scientific Research Applications

2-(Difluoromethoxy)-4-methoxyaniline has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Employed in the study of enzyme inhibition and receptor binding assays.

Medicine: Investigated for potential therapeutic uses, such as in the development of new drugs.

Industry: Utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

2-(Difluoromethoxy)-4-methoxyaniline is similar to other compounds with difluoromethoxy and methoxy groups, such as 2-(difluoromethoxy)phenol and 4-methoxyaniline. its unique combination of functional groups and structural features sets it apart, making it suitable for specific applications where these properties are advantageous.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Positional Isomers: 3-(Difluoromethoxy)-4-methoxyaniline

The positional isomer 3-(difluoromethoxy)-4-methoxyaniline (CAS: 97963-82-1) shares the same molecular formula (C₈H₉F₂NO₂) and weight (189 Da) as the target compound but differs in the placement of the difluoromethoxy group (3-position vs. 2-position) . Key differences include:

- Electronic Effects : The 2-position difluoromethoxy group in the target compound may induce stronger steric hindrance and electronic effects compared to the 3-position isomer, altering reactivity in substitution reactions.

- Solubility : Preliminary data suggest that the 3-isomer exhibits slightly higher aqueous solubility due to reduced steric crowding, though experimental validation is needed.

Table 1: Comparison of Positional Isomers

Heterocyclic Analogues: Antifunctional Activity

Compounds like (Z)-N-(2-(4,6-dimethoxy-1,3,5-triazin-2-yl)vinyl)-4-methoxyaniline (TRI) and 1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one (PYR) share structural motifs with this compound, including para-substituted aromatic moieties and free -NH- groups . These features correlate with antifungal activity against C. albicans, suggesting that the target compound’s aromatic substitution pattern may also influence bioactivity.

Key Contrasts:

- Heterocyclic Core: TRI and PYR contain triazine and pyridinone rings, respectively, which are absent in this compound. These heterocycles enhance hydrogen bonding and target specificity in antifungal applications .

- Substituent Effects: The difluoromethoxy group in the target compound may confer metabolic stability compared to non-fluorinated analogues, as seen in pantoprazole intermediates .

Sulfur-Containing Analogues: Pantoprazole Intermediates

The synthesis of pantoprazole involves intermediates like 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole , which shares the difluoromethoxy group but incorporates a benzimidazole core and sulfur linkages .

Stability and Reactivity:

- Oxidation Sensitivity: Sulfur-containing analogues are prone to overoxidation, forming sulfone byproducts (e.g., compound III in ).

- Synthetic Utility : The target compound’s amine group makes it a versatile intermediate for coupling reactions, unlike sulfur-containing benzimidazoles used in proton-pump inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.